molecular formula C13H19N3 B8708116 3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine

3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine

Cat. No.: B8708116
M. Wt: 217.31 g/mol
InChI Key: VRGZFSZAAYVZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

3-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine

InChI

InChI=1S/C13H19N3/c14-7-3-9-16-10-5-12(6-11-16)13-4-1-2-8-15-13/h1-2,4-5,8H,3,6-7,9-11,14H2

InChI Key

VRGZFSZAAYVZFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=N2)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide (6 g, 16 mmol) in MeOH (150 mL) at 0-5° C. was added NaBH4 (2 g, 53 mmol) in small portions over a period of 2 h. The reaction mixture was stirred overnight at room temperature and the solvent was evaporated. The residue was suspended in ether (200 mL) and treated with 50% NaOH solution (100 mL). The ether layer was separated and the aqueous layer was extracted with more ether (2×50 mL). The combined ether extracts were dried over potassium carbonate and the solvent was removed to give 3-(3′,6′-dihydro-2′-H-[2,4′]bipyridinyl-1′-yl)-propylamine (3.48 g) as an oil. It was used in the next step immediately without purification.
Name
1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NaBH4 (2 g, 53 mmol) in small portions was added to a solution of 1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide (6 g, 16 mmol) in MeOH (150 mL) at 0-5° C. over a period of 2 h. The reaction mixture was stirred overnight at room temperature and then the solvent was evaporated. The residue was suspended in ether (200 mL) and treated with aqueous 50% NaOH solution (100 mL). The ether layer was separated and the aqueous layer was extracted with additional ether (2×50 mL). The combined ether extracts were dried over potassium carbonate and the solvent was removed, giving 3-(3′,6′-dihydro-2′-H-[2,4′]bipyridinyl-1′-yl)propylamine (3.48 g) as an oil. The crude product was used in the next step immediately without further purification.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
1-(3-aminopropyl)-4-[2-pyridyl]pyridinium bromide hydrobromide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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